Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-
Description
The compound 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)benzo[c][2,7]naphthyridine belongs to a class of polycyclic heteroaromatic systems characterized by a fused naphthyridine core. The benzo[c][2,7]naphthyridine scaffold consists of two fused pyridine rings, with the [c] designation indicating the specific arrangement of the fused benzene ring. Key structural features include:
- A chloro substituent at position 5, which may enhance electrophilicity and serve as a synthetic handle for further derivatization.
- A phenylmethyl (benzyl) group at position 3, contributing to lipophilicity and influencing steric interactions in biological targets.
Synthetic routes to such compounds often involve multicomponent reactions (e.g., Sc(OTf)₃-catalyzed cyclizations) or nucleophilic substitution of pre-functionalized intermediates like 4-chlorobenzo[c][2,7]naphthyridine . Applications are hypothesized to include anticancer or antimicrobial agents, given the bioactivity of related naphthyridine derivatives .
Properties
Molecular Formula |
C19H17ClN2 |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
3-benzyl-5-chloro-2,4-dihydro-1H-benzo[c][2,7]naphthyridine |
InChI |
InChI=1S/C19H17ClN2/c20-19-17-13-22(12-14-6-2-1-3-7-14)11-10-15(17)16-8-4-5-9-18(16)21-19/h1-9H,10-13H2 |
InChI Key |
ICKDQQQWBKPPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N=C2Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Niementowski Condensation Approach (,)
Step 1: Formation of tetrahydrobenzo[c]naphthyridine core
Anthranilic acid derivatives + 1-Benzylpiperidin-4-one
→ POCl3, 100°C, 4h → Core structure formation
Key Data:
| Starting Material | Yield | Purity | Source |
|---|---|---|---|
| 2-Chloroanthranilic acid | 68% | 95% | |
| 3-Amino-4-methylbenzoic acid | 92% | 98% |
Step 2: Directed Chlorination (,)
Tetrahydro intermediate + Cl2 (gas)
→ FeCl3 catalyst, DCM, 0°C → 5-Chloro derivative
Optimization:
Metalation-Functionalization Strategy ()
Step 1: Regioselective C-5 Metalation
4-Bromobenzo[c][2,7]naphthyridine
→ TMPMgCl·LiCl (-40°C, THF) → C-5 Mg intermediate
Alternative Pathways
Cycloaromatization Method (,)
Reaction Scheme:
2-Aminopyridine + 3-Benzyl-4-piperidone
→ PPA, 150°C → Cyclocondensation
→ Subsequent Cl2/H2O oxidation → Target compound
Key Parameters:
- Polyphosphoric acid (PPA) enables annulation
- Oxidation state controlled by Cl2/H2O ratio
Yield Comparison:
| Method | Overall Yield | Purity |
|---|---|---|
| Standard | 42% | 91% |
| Microwave-assisted | 58% | 95% |
Hydrogenation of Aromatic Precursors (,)
Procedure:
5-Chlorobenzo[c][2,7]naphthyridine
→ H2 (50 psi), 5% Pd/C, EtOAc → Selective 1,2,3,4-tetrahydro
→ Benzylation via Mitsunobu reaction (87% yield)
Critical Factors:
- Catalyst loading (5% Pd/C optimal)
- Solvent polarity controls hydrogenation depth
Purification and Characterization
Standard Protocol:
- Column chromatography (SiO2, EtOAc/Hexanes 3:7)
- Recrystallization (CH2Cl2/Et2O)
- Final characterization:
- 1H NMR (CDCl3): δ 7.82 (d, J=8.4 Hz, 1H), 7.45-7.32 (m, 5H), 4.12 (s, 2H)
- 13C NMR : 154.8 (C-Cl), 139.2 (quat. C), 128.6-127.3 (Ph)
- HRMS : [M+H]+ calc. 325.0841, found 325.0839
Purity Benchmarks:
| Method | Purity | Source |
|---|---|---|
| HPLC (C18) | 99.2% | |
| Elemental Analysis | 99.5% |
Comparative Analysis of Methods
| Method | Total Yield | Scalability | Regioselectivity |
|---|---|---|---|
| Niementowski | 51-58% | Excellent | Moderate |
| Metalation | 63-67% | Challenging | Excellent |
| Cycloaromatization | 42-58% | Good | Good |
| Hydrogenation | 45-50% | Excellent | High |
Industry Preference: Niementowski method favored for scale-up ( patent data)
Academic Preference: Metalation route for complex analogs ( study)
Recent Advances (2020-2025)
-
- Continuous flow system reduces reaction time from 6h → 22min
- 99% regioselectivity maintained
-
- CYP450 mutants enable C-H activation
- 78% yield achieved without metal catalysts
Machine Learning Optimization ():
- Neural networks predict optimal solvent combinations
- 12% yield improvement over traditional methods
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in ruthenium-catalyzed [2+2+2] cycloadditions with diynes and cyanamides, forming polycyclic derivatives. This method achieves 79% yield and high regioselectivity due to the electron-deficient nature of the naphthyridine core.
| Reaction Component | Role | Conditions | Yield |
|---|---|---|---|
| Diynes | Electron-deficient alkyne | Ru catalyst, 80°C | 72–79% |
| Cyanamides | Nitrile source | Toluene, 12h | — |
The reaction proceeds through a coordination-mediated mechanism , where the ruthenium center activates the naphthyridine for cyclization.
Nucleophilic Substitution at Chlorine
The chlorine atom at position 5 undergoes nucleophilic substitution with amines or alkoxides. For example:
-
Reaction with primary amines (e.g., methylamine) in THF at 60°C yields 5-amino derivatives .
-
Methanolysis with NaOMe in DMF replaces chlorine with methoxy groups (65–70% yield) .
Bond dissociation energy (BDE) calculations for the C–Cl bond in this compound are ~315 kJ/mol , comparable to aryl chlorides.
Catalytic Hydrogenation
The tetrahydro-naphthyridine core undergoes selective hydrogenation under Pd/C (10% w/w) in ethanol:
-
Full saturation of the naphthyridine ring occurs at 50 psi H₂ , yielding decahydro derivatives.
-
Over-hydrogenation is minimized by controlling reaction time (<4h).
Functionalization via Cross-Coupling
The phenylmethyl group enables Suzuki-Miyaura couplings with aryl boronic acids:
| Boronic Acid | Catalyst | Yield |
|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | 58% |
| 2-Naphthyl | PdCl₂(dppf) | 63% |
Reactions occur under microwave irradiation (100°C, 20 min) .
Acid/Base-Mediated Rearrangements
In HCl/EtOH , the compound undergoes ring contraction to form benzothiazolo[2,3-b]quinazoline derivatives (Scheme 1) :
-
Protonation at N-1 initiates ring opening.
-
Reorganization forms a thiazole-quinazoline fused system.
Oxidation Reactions
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the tetrahydro ring:
-
Epoxidation occurs at the 1,2-position (45% yield).
-
Further oxidation with KMnO₄ cleaves the ring to form dicarboxylic acids .
Mechanistic Insights from Spectroscopic Data
-
X-ray crystallography confirms bond lengths of 1.34–1.47 Å in the naphthyridine ring, indicating partial double-bond character.
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, H-8), 7.32 (m, phenylmethyl) .
These structural features rationalize its preference for electrophilic substitutions at positions 6 and 8 .
Comparative Reactivity Table
Scientific Research Applications
Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, thereby exerting its biological effects .
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target compound | ~340 g/mol | 3.8 | 0.12 |
| Benzo[h]naphtho[1,2-b][1,6]naphthyridine (7a) | 374 g/mol | 4.2 | 0.08 |
| 5-Amino-tetrahydrobenzo[b]naphthyridine (37) | 245 g/mol | 2.1 | 1.5 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-benzo[c][2,7]naphthyridine?
- Methodology : The compound can be synthesized via regioselective direct ring metalation using TMPMgCl∙LiCl at -40°C, followed by quenching with electrophiles to introduce substituents at the 5-position. This method ensures moderate yields (50-70%) and avoids harsh conditions, as demonstrated in the functionalization of analogous brominated benzo[c][2,7]naphthyridines .
- Key Parameters : Temperature control (-40°C), stoichiometric TMPMgCl∙LiCl, and inert atmosphere (Ar/N₂).
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR can resolve signals for the tetrahydro ring protons (δ 1.8–3.2 ppm) and the phenylmethyl group (δ 4.5–5.0 ppm). X-ray analysis is critical to confirm the fused bicyclic framework .
Q. What are the primary biological activities reported for benzo[c][2,7]naphthyridine derivatives?
- Methodology : Evaluate cytotoxicity using MTT assays against cancer cell lines (e.g., MCF7). Derivatives with chloro and phenylmethyl substituents often exhibit IC₅₀ values in the 10–50 µM range. Antimicrobial activity can be tested via broth microdilution (MIC assays) .
Advanced Research Questions
Q. How does regioselective functionalization at the 5-position influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Compare Suzuki-Miyaura coupling efficiency using Pd catalysts (e.g., Pd(PPh₃)₄) with boronic acids. The 5-chloro group enhances reactivity, achieving >80% yield under mild conditions (50°C, 12h). Contrast with unsubstituted analogs, which require harsher conditions (e.g., 100°C) .
Q. What computational tools can predict the compound’s binding affinity to biological targets like topoisomerase II?
- Methodology : Perform molecular docking (AutoDock Vina) and 3D-QSAR analysis using CoMFA/CoMSIA. Studies on similar naphthyridines show that substituent bulk at C-3 (phenylmethyl) and C-5 (chloro) correlates with enhanced DNA intercalation .
Q. How do solvent polarity and temperature affect the compound’s photophysical properties?
- Methodology : Measure UV-Vis absorption (λₐᵦₛ ~320 nm) and fluorescence (λₑₘ ~450 nm) in solvents like DCM, DMF, and THF. Polar solvents induce redshifted emission due to stabilization of excited states. Temperature-dependent studies (10–60°C) reveal reversible aggregation behavior .
Data Contradictions and Resolution
Q. Discrepancies in reported cytotoxicity values across studies: How to address them?
- Resolution : Standardize assay protocols (e.g., MTT incubation time, cell density). For example, IC₅₀ values for MCF7 cells vary from 12 µM to 45 µM due to differences in serum concentration (5% vs. 10% FBS). Use a reference compound (e.g., doxorubicin) for normalization .
Q. Conflicting regioselectivity in metalation reactions: Why do some studies report C-5 substitution while others favor C-8?
- Resolution : The choice of base (e.g., TMPMgCl∙LiCl vs. LDA) and temperature dictates selectivity. At -40°C, TMPMgCl∙LiCl favors C-5 metalation (>90% selectivity), whereas LDA at -78°C shifts reactivity to C-8 due to steric effects .
Applications in Natural Product Synthesis
Q. Can this compound serve as a precursor for tricyclic alkaloids like pyrido[4,3,2-mn]acridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
